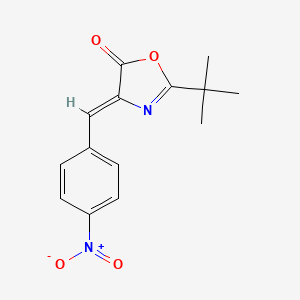

(Z)-2-(tert-butyl)-4-(4-nitrobenzylidene)oxazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of hippuric acid, 4-nitrobenzaldehyde, NaOAc, and Ac2O in THF . The mixture is refluxed for a few hours, after which the solid is filtered and washed .Molecular Structure Analysis

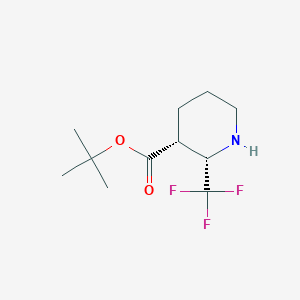

The molecular structure of this compound includes a 5-membered oxazole ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. The oxazole ring is substituted with a tert-butyl group at position 2 and a 4-nitrobenzylidene group at position 4.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 274.276 and an XLogP3 value of 3.1. The solubility information is not available.Scientific Research Applications

Immunomodulation and Tyrosinase Inhibition

The compound (Z)-2-(tert-butyl)-4-(4-nitrobenzylidene)oxazol-5(4H)-one has been synthesized via an Erlenmeyer–Plöchl reaction, demonstrating potential as a potent immunomodulator and tyrosinase inhibitor. This synthesis process, interesting for educational purposes, emphasizes the compound's role in biological activity without the need for solvents or preparative chromatography, highlighting a significant yield of up to 97% (Rodrigues, Martinho, & Afonso, 2015).

Advanced Organic Synthesis Techniques

The compound's structural framework has been utilized in the study of potassium tert-butoxide-promoted intramolecular amination, leading to the efficient synthesis of 1-aryl-1H-indazole derivatives. This method, conducted in N,N-dimethylformamide (DMF) at 100°C, showcases the compound's role in facilitating reactions that produce products in good yields, thereby expanding its application in organic synthesis (Esmaeili-Marandi et al., 2014).

Stereoelectronic Control Theory Support

In a different context, the compound has contributed to understanding the stereoelectronic control theory through the photochemical and thermal rearrangement of oxaziridines. The research provided clear evidence supporting the theory, emphasizing the compound's importance in studying reaction mechanisms and the behavior of related organic compounds under various conditions (Lattes et al., 1982).

Fluorescence Emission Studies

Furthermore, the compound has found applications in the study of fluorescence properties of Zn(II) coordination complexes. The extension of π–π stacking interactions in these complexes has been investigated to achieve a red-shift in fluorescence emission, showcasing the compound's utility in designing materials with specific optical properties (Wang et al., 2017).

Safety and Hazards

This compound is not intended for human or veterinary use and is strictly for research purposes. Specific safety and hazard information is not available in the retrieved information.

Future Directions

Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities .

properties

IUPAC Name |

(4Z)-2-tert-butyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-14(2,3)13-15-11(12(17)20-13)8-9-4-6-10(7-5-9)16(18)19/h4-8H,1-3H3/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSFRRHICXARHG-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B2750272.png)

![7-Nitro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2750275.png)

![2-[1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2750280.png)

![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2750281.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2750286.png)

![(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide](/img/structure/B2750287.png)

![2-hydroxy-5-nitrobenzaldehyde [6-(1H-imidazol-1-yl)pyridazin-3-yl]hydrazone](/img/structure/B2750288.png)